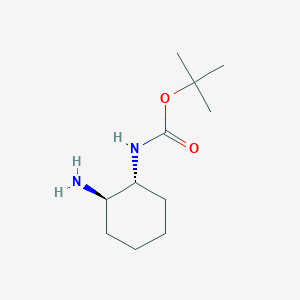

(1R,2R)-N-Boc-1,2-cyclohexanediamine

説明

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVIZYGPJIWKOS-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929883 | |

| Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137731-41-0, 146504-07-6 | |

| Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R,2R)-N-Boc-1,2-cyclohexanediamine molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (1R,2R)-N-Boc-1,2-cyclohexanediamine, a critical chiral building block in modern organic synthesis and drug discovery. The document details its molecular structure, weight, and key applications, offering insights for its use in research and development.

Molecular Structure and Properties

This compound, with the IUPAC name tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate, is a mono-protected diamine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amino groups allows for selective functionalization of the free amine, making it a versatile intermediate in complex molecule synthesis. Its specific stereochemistry, (1R,2R), is crucial for its application in asymmetric synthesis.

The molecular structure is characterized by a cyclohexane ring with two amino groups on adjacent carbons in a trans configuration. One amine is free, while the other is protected by a Boc group.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate |

| Molecular Formula | C₁₁H₂₂N₂O₂[1][2][3] |

| Molecular Weight | 214.30 g/mol [1][2][4][5] |

| CAS Number | 146504-07-6[1][2][5] |

| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N[1] |

| InChI Key | AKVIZYGPJIWKOS-RKDXNWHRSA-N[1] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Appearance | White to yellowish solid/powder[2] |

| Optical Activity | [α]/D -26±2°, c = 1 in chloroform[1] |

| Optical Purity (ee) | ≥99.0%[1] |

| Solubility | Soluble in DMSO (e.g., 42 mg/mL or 50 mg/mL)[5] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year[5] |

Role in Synthesis and Drug Development

This compound is not typically a biologically active molecule in itself and is therefore not directly involved in signaling pathways. Instead, its significance lies in its role as a chiral precursor and catalyst in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules.

Its primary applications include:

-

Chiral Ligand Synthesis : It serves as a foundational element in the creation of chiral ligands for asymmetric catalysis, which is essential for producing enantiomerically pure drugs.

-

Pharmaceutical Intermediate : This compound is a key intermediate in the synthesis of various pharmaceuticals, with particular mention in the context of neurological disorders.[2]

-

Organocatalysis : It can be used as an organocatalyst, for example, in the intramolecular desymmetrization of cyclohexanones.[1]

-

Bioconjugation : It is employed in processes to attach biomolecules to other compounds or surfaces, which is valuable for developing targeted drug delivery systems.[2]

The logical workflow for the utilization of this compound in a research and development context is illustrated below.

References

- 1. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine 97 146504-07-6 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine | C11H22N2O2 | CID 1514390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2R)-Trans-N-Boc-1,2-Cyclohexanediamine | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

Synthesis of Chiral (1R,2R)-N-Boc-1,2-cyclohexanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for chiral (1R,2R)-N-Boc-1,2-cyclohexanediamine, a crucial building block in asymmetric synthesis and drug development. The document outlines the key synthetic strategies, presents quantitative data for comparison, provides detailed experimental protocols, and visualizes the synthetic workflow.

Introduction

This compound is a valuable chiral diamine derivative. The presence of a single Boc (tert-butyloxycarbonyl) protecting group on one of the amino functionalities allows for selective subsequent chemical transformations, making it a versatile intermediate in the synthesis of chiral ligands, catalysts, and pharmaceutically active compounds.[1] Its synthesis predominantly involves a two-stage process: the resolution of racemic trans-1,2-cyclohexanediamine to obtain the desired (1R,2R)-enantiomer, followed by selective mono-Boc protection.

Synthesis Pathways Overview

The most common and economically viable route to this compound begins with the commercially available racemic mixture of trans-1,2-cyclohexanediamine. This mixture is first resolved to isolate the (1R,2R)-enantiomer. Subsequently, a selective mono-protection of the resulting chiral diamine with a Boc group is performed.

Chiral Resolution of (±)-trans-1,2-Cyclohexanediamine

The resolution of racemic trans-1,2-cyclohexanediamine is typically achieved through diastereomeric salt formation using a chiral resolving agent. L-(+)-tartaric acid is widely employed for this purpose, leading to the precipitation of the less soluble (1R,2R)-diaminocyclohexane-L-tartrate salt.[2][3][4] The desired (1R,2R)-1,2-cyclohexanediamine can then be liberated by treatment with a base.

Selective Mono-Boc Protection

The key challenge in the second stage is to selectively protect only one of the two amino groups. A highly effective method involves the in-situ generation of one equivalent of hydrochloric acid (HCl) to mono-protonate the diamine. The resulting ammonium salt is no longer nucleophilic, leaving the other amino group free to react with di-tert-butyl dicarbonate (Boc₂O).[5][6][7] Common reagents for the in-situ generation of HCl include chlorotrimethylsilane (Me₃SiCl) and thionyl chloride (SOCl₂).[5][6]

Data Presentation

The following table summarizes the quantitative data for the selective mono-Boc protection of (1R,2R)-1,2-cyclohexanediamine using different HCl sources.

| HCl Source | Reagent | Solvent | Yield (%) | Purity (%) | Reference |

| Me₃SiCl | (Boc)₂O | Methanol | 66 | >97 | [5][8] |

| SOCl₂ | (Boc)₂O | Methanol | 41 | Not Specified | [6] |

| HCl gas | (Boc)₂O | 50% aq. Methanol | 80 | Not Specified | [6][7] |

Experimental Protocols

Chiral Resolution of (±)-trans-1,2-Cyclohexanediamine

This protocol is adapted from established resolution procedures using L-(+)-tartaric acid.[4]

-

Dissolution of Resolving Agent: In a round-bottom flask, dissolve L-(+)-tartaric acid (1.48 g, 9.86 mmol) in distilled water (5 mL) with stirring until a homogeneous solution is obtained.

-

Addition of Racemic Diamine: Add (±)-trans-1,2-cyclohexanediamine (2.36 g, 19.7 mmol) to the tartaric acid solution at a rate that allows the reaction temperature to reach approximately 70°C.

-

Addition of Acetic Acid: To the resulting solution, add glacial acetic acid (0.96 mL, 17 mmol) at a rate that does not allow the temperature to exceed 90°C.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

-

Isolation of Salt: Collect the precipitated (1R,2R)-diaminocyclohexane-L-tartrate salt by vacuum filtration and wash with cold ethanol.

-

Liberation of Free Diamine: Suspend the tartrate salt in dichloromethane and treat with a 4M NaOH solution until the salt dissolves and the aqueous layer is strongly basic (pH > 12).

-

Extraction: Separate the layers and extract the aqueous layer with dichloromethane or ether. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield (1R,2R)-(-)-1,2-diaminocyclohexane as a colorless oil.

Selective Mono-Boc Protection of (1R,2R)-1,2-Cyclohexanediamine

This protocol is based on the method utilizing Me₃SiCl for in-situ HCl generation.[5][6][8]

-

Preparation of Diamine Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,2R)-1,2-cyclohexanediamine (1 equivalent) in anhydrous methanol at 0°C.

-

Mono-protonation: To the cooled solution, add chlorotrimethylsilane (Me₃SiCl) (1 equivalent) dropwise. The Me₃SiCl reacts with methanol to generate HCl in situ, which protonates one of the amine groups.

-

Boc Protection: To the reaction mixture, add water (1 mL) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Work-up:

-

Dilute the reaction mixture with water.

-

Wash the aqueous layer with ethyl ether to remove unreacted (Boc)₂O and other nonpolar impurities.

-

Adjust the pH of the aqueous layer to >12 with a NaOH solution.

-

Extract the product into dichloromethane (3 x volumes).

-

-

Isolation of Product: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by chromatography if necessary.

Visualization of Synthesis Pathway

The following diagram illustrates the overall synthetic workflow from racemic trans-1,2-cyclohexanediamine to the final chiral product.

Caption: Synthesis workflow for this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on classical chiral resolution followed by a selective mono-protection step. The use of in-situ generated HCl for mono-protonation of the diamine offers an efficient and scalable method for the synthesis of this important chiral building block. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. (1R,2R)-Trans-N-Boc-1,2-Cyclohexanediamine | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrj.org [chemrj.org]

- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 6. redalyc.org [redalyc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of (1R,2R)-N-Boc-1,2-cyclohexanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for (1R,2R)-N-Boc-1,2-cyclohexanediamine, a chiral building block with significant applications in organic synthesis. The document details experimental protocols for its preparation and summarizes its key spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, to support its identification and use in research and development.

Synthesis of this compound

This compound is synthesized from its parent diamine, (1R,2R)-(-)-1,2-diaminocyclohexane, through a selective mono-N-Boc protection reaction. This process involves the use of di-tert-butyl dicarbonate (Boc)₂O as the protecting agent.

Experimental Protocol: Synthesis

A reported method for the mono-Boc protection of (1R,2R)-cyclohexane-1,2-diamine involves treating the tartrate salt of the diamine with sodium hydroxide to yield the free base.[1] The free diamine is then dissolved in anhydrous methanol at 0°C, followed by the dropwise addition of one equivalent of trimethylsilyl chloride (Me₃SiCl).[1] After allowing the mixture to warm to room temperature, water and one equivalent of (Boc)₂O in methanol are added.[1] The reaction is stirred at room temperature for one hour.[1] Work-up involves dilution with water, washing with diethyl ether, adjusting the aqueous layer to a pH greater than 12 with sodium hydroxide, and extracting the product with dichloromethane.[2] The combined organic layers are then dried and the solvent is removed to yield the desired product.[2]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following tables summarize the key NMR and IR data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.49 | br s | 1H | NH |

| ~3.13 | br d | 1H | CH-NHBoc |

| ~2.33 | ddd | 1H | CH-NH₂ |

| ~1.98 | m | 2H | Cyclohexyl CH₂ |

| ~1.70 | m | 2H | Cyclohexyl CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ |

| ~1.28 | m | 2H | Cyclohexyl CH₂ |

| ~1.12 | m | 2H | Cyclohexyl CH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 156.1 | C=O (Boc) |

| 79.4 | C (CH₃)₃ |

| 57.6 | C H-NHBoc |

| 55.7 | C H-NH₂ |

| 35.2 | Cyclohexyl CH₂ |

| 32.9 | Cyclohexyl CH₂ |

| 28.4 | C(C H₃)₃ |

| 25.2 | Cyclohexyl CH₂ |

| 25.1 | Cyclohexyl CH₂ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3351 | Strong, Broad | N-H stretch (amine) |

| 2909, 2888 | Strong | C-H stretch (aliphatic) |

| 1882 | Strong | C=O stretch (carbamate) |

| 1518 | Strong | N-H bend (amine) |

| 1239, 1166 | Strong | C-N stretch |

Sample preparation: KBr pellet or thin film

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For a typical ¹H NMR spectrum, 16 to 64 scans are acquired.[4] For ¹³C NMR, a larger number of scans may be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy

Sample Preparation: For solid samples, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent like dichloromethane, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[4] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.[1]

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.

References

The Enduring Sentinel: A Technical Guide to the Boc Protecting Group in Amine Chemistry

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in modern organic synthesis, particularly in the intricate world of peptide synthesis and pharmaceutical development. Its widespread adoption is a testament to its unique combination of stability and selective lability, offering a robust shield for amine functionalities that can be reliably removed under mild acidic conditions. This technical guide provides an in-depth exploration of the Boc group's core principles, from its mechanism of action to detailed experimental protocols and its critical role in the synthesis of complex molecular architectures.

The Chemistry of Protection and Deprotection: A Mechanistic Overview

The efficacy of the Boc group lies in its ability to convert a nucleophilic and basic amine into a neutral, sterically hindered carbamate. This transformation effectively masks the amine's reactivity, allowing for chemical modifications at other sites of a molecule.[1][2] The subsequent removal, or deprotection, is typically achieved under acidic conditions, regenerating the free amine.[1][2]

Boc Protection of Amines

The most common method for the introduction of the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[3] The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the newly formed carbamate, driving the reaction to completion. While the reaction can proceed without a base, bases like triethylamine or sodium hydroxide are often used to neutralize the protonated amine and accelerate the reaction.[4]

Boc Deprotection: An Acid-Labile Trigger

The removal of the Boc group is most frequently accomplished using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) or dioxane.[5][6] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide gas.[3][7]

Quantitative Data Summary

The efficiency of Boc protection and deprotection is a critical factor in synthetic planning. The following tables summarize typical quantitative data for these reactions under various conditions.

Table 1: Quantitative Data for Boc Protection of Primary Amines

| Amine Substrate | Reagent (equivalents) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | Boc₂O (1.1) | Triethylamine (1.2) | Dichloromethane | Room Temp | 2 | >95 | [4] |

| Glycine methyl ester | Boc₂O (1.1) | Sodium Bicarbonate | Dioxane/Water | Room Temp | 4 | 90-98 | [4] |

| Aniline | Boc₂O (1.2) | DMAP (cat.) | Acetonitrile | Room Temp | 12 | >90 | [2] |

| Various Amines | Boc₂O (1.0) | None | Water/Acetone | Room Temp | 0.1-0.2 | 85-98 | [8] |

| Various Amines | Boc₂O (1.05) | None (neat) | Neat | 40 | 0.5-2 | >90 | [9] |

Table 2: Quantitative Data for Boc Deprotection

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Boc-Alanine | 25% TFA in DCM | Dichloromethane | Room Temp | 2 | Quantitative | [10] |

| N-Boc-Phenylalanine | 4M HCl in Dioxane | Dioxane | Room Temp | 0.5 | Quantitative | [6][11] |

| Various N-Boc amines | 4M HCl in Dioxane | Dioxane | Room Temp | 0.25-0.5 | >95 | [6][11] |

| N-Boc Tryptamine | Thermal | Methanol | 230 | 0.75 | 73-90 | [12] |

| N-Boc Imidazole | Thermal | TFE/Methanol | 120 | 0.5 | 100 | [12] |

Detailed Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of primary amines using the Boc group.

Protocol for Boc Protection of a Primary Amine using Boc₂O and Triethylamine

Materials:

-

Primary amine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the primary amine (1.0 eq) in DCM or THF to a concentration of approximately 0.5 M in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (2 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc protected amine.

-

If necessary, purify the product by column chromatography on silica gel.

Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

N-Boc protected amine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

(Optional) Scavenger such as triisopropylsilane (TIS) or anisole

Procedure:

-

Dissolve the N-Boc protected amine (1.0 eq) in DCM to a concentration of approximately 0.2 M in a round-bottom flask.

-

(Optional) If the substrate contains sensitive functional groups prone to alkylation (e.g., tryptophan, methionine), add a scavenger (e.g., TIS, 1-5 eq) to the solution.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (typically 20-50% v/v, or neat for stubborn cases) to the stirred solution.[10]

-

Allow the reaction to warm to room temperature and stir for 0.5-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.

-

For work-up, dissolve the residue in an organic solvent like ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until the effervescence ceases to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine. The product may also be isolated as its TFA salt by precipitation with cold diethyl ether after the initial concentration.

Protocol for Boc Deprotection using HCl in Dioxane

Materials:

-

N-Boc protected amine (1.0 eq)

-

4M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve the N-Boc protected amine (1.0 eq) in a minimal amount of a suitable solvent or suspend it directly in a round-bottom flask.

-

Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

-

Stir the mixture at room temperature for 1 to 4 hours.[13]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[13]

-

Alternatively, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Role in Drug Development and Pharmaceutical Synthesis

The Boc protecting group is indispensable in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stability to a wide range of reagents, including those used in cross-coupling reactions, reductions, and oxidations, makes it an ideal choice for multi-step syntheses.

Atorvastatin (Lipitor®): In several synthetic routes to the cholesterol-lowering drug Atorvastatin, a key intermediate is a chiral amino-diol side chain.[11] The primary amine in this side chain is often protected as its Boc derivative to allow for the construction of the pyrrole core of the molecule via Paal-Knorr synthesis without interference from the amine.[6] The Boc group is then removed in a later step under acidic conditions.

Saquinavir (Invirase®): The synthesis of the HIV protease inhibitor Saquinavir involves the coupling of several complex fragments. The decahydroisoquinoline portion of the molecule often has its amine functionality protected with a Boc group during the assembly of the final molecule. This prevents unwanted side reactions during the coupling steps.

Sofosbuvir (Sovaldi®): While the final structure of the hepatitis C drug Sofosbuvir does not contain an amine that would typically be Boc-protected, some synthetic routes to key intermediates or analogues may employ Boc protection. For example, in the synthesis of modified nucleosides, Boc protection can be used on exocyclic amines of the nucleobase to prevent side reactions during the modification of the sugar moiety.

Potential Side Reactions and Troubleshooting

The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic functional groups by the liberated tert-butyl cation.[1][3] Residues such as tryptophan, methionine, and tyrosine are particularly susceptible to tert-butylation.[3]

To mitigate this, scavengers are often added to the deprotection reaction mixture. These are nucleophilic species that are more reactive towards the tert-butyl cation than the sensitive functionalities on the substrate. Common scavengers include:

-

Triisopropylsilane (TIS): A highly effective carbocation scavenger.

-

Anisole or Thioanisole: These trap the tert-butyl cation via Friedel-Crafts alkylation.

-

Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.

-

Dithiothreitol (DTT): Often used to protect cysteine residues.[3]

Incomplete deprotection can also be an issue, particularly with sterically hindered substrates. This can be addressed by increasing the concentration of the acid, extending the reaction time, or using a stronger acidic system.

Conclusion

The Boc protecting group remains a vital tool in the arsenal of the synthetic chemist. Its predictable reactivity, robustness under a variety of conditions, and straightforward removal make it an excellent choice for the protection of amines in a wide range of applications, from fundamental research to the large-scale synthesis of life-saving pharmaceuticals. A thorough understanding of its chemistry, including its mechanism, potential side reactions, and the appropriate experimental conditions for its use, is essential for any researcher, scientist, or drug development professional working in the field of organic synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. Application of Boc-anhydride [en.highfine.com]

- 4. Boc anhydride [chembk.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chimia.ch [chimia.ch]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. newdrugapprovals.org [newdrugapprovals.org]

Methodological & Application

Application Notes and Protocols: (1R,2R)-N-Boc-1,2-cyclohexanediamine as an Organocatalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-N-Boc-1,2-cyclohexanediamine is a versatile chiral diamine derivative that serves as a potent organocatalyst in asymmetric synthesis. Its primary application lies in the enantioselective desymmetrization of prochiral ketones, a crucial transformation for accessing complex, stereochemically rich molecules. This document provides detailed application notes and experimental protocols for the use of this compound as an organocatalyst in the intramolecular Michael addition for the synthesis of 2-azabicyclo[3.3.1]nonane derivatives, which are core structures in numerous alkaloid natural products.

Core Application: Enantioselective Desymmetrization of Prochiral Cyclohexanones

This compound has been successfully employed as a primary amine organocatalyst in the enantioselective intramolecular Michael addition of prochiral cyclohexanones bearing a tethered α,β-unsaturated ester. This reaction proceeds via an enamine catalysis mechanism, leading to the formation of the 2-azabicyclo[3.3.1]nonane skeleton with the creation of three new stereocenters with high diastereoselectivity.

Reaction Mechanism and Workflow

The catalytic cycle begins with the formation of a chiral enamine intermediate between the primary amine of the organocatalyst and the prochiral cyclohexanone substrate. This is followed by an intramolecular Michael addition to the tethered α,β-unsaturated ester, which proceeds through a highly organized transition state to control the stereochemical outcome. Subsequent hydrolysis of the resulting iminium ion releases the bicyclic product and regenerates the organocatalyst.

Caption: Catalytic cycle for the enantioselective desymmetrization.

Data Presentation

The efficacy of this compound as an organocatalyst was evaluated in a model reaction for the synthesis of a 2-azabicyclo[3.3.1]nonane derivative. The results are summarized in the table below, alongside other screened catalysts for comparison.

| Catalyst | Yield (%)[1] | d.r.[1] | ee (%)[1] |

| This compound | 87 | >98:2 | 64 |

| (1R,2R)-Cyclohexanediamine | 85 | >98:2 | 62 |

| Jacobsen's Thiourea Catalyst | 90 | >98:2 | 90 |

Reaction conditions: 20 mol% catalyst, 20 mol% benzoic acid, CH2Cl2, room temperature.

While this compound provided good yield and excellent diastereoselectivity, further catalyst development led to the identification of Jacobsen's thiourea catalyst, which demonstrated superior enantioselectivity under optimized conditions.[1]

Experimental Protocols

General Protocol for the Organocatalytic Enantioselective Intramolecular Michael Addition

This protocol is based on the initial screening experiments for the desymmetrization of a prochiral cyclohexanone.

Materials:

-

Prochiral cyclohexanone substrate

-

This compound (Organocatalyst)

-

Benzoic acid (Co-catalyst)

-

Dichloromethane (CH2Cl2), anhydrous

-

Argon or Nitrogen atmosphere

-

Standard laboratory glassware, oven-dried

-

Magnetic stirrer

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add the prochiral cyclohexanone substrate (1.0 equiv.).

-

Add this compound (0.20 equiv.) and benzoic acid (0.20 equiv.).

-

Place the vial under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous dichloromethane to achieve the desired concentration (typically 0.1 M).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-azabicyclo[3.3.1]nonane derivative.

-

Determine the yield, diastereomeric ratio (by 1H NMR spectroscopy), and enantiomeric excess (by chiral HPLC analysis).

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Conclusion

This compound is a valuable and commercially available organocatalyst for the asymmetric desymmetrization of prochiral cyclohexanones. It provides a straightforward method to access chiral 2-azabicyclo[3.3.1]nonane scaffolds with excellent diastereoselectivity. While further optimization led to the development of more enantioselective catalysts for this specific transformation, the foundational role of this compound highlights its utility in the design and screening of new organocatalytic systems. Researchers in drug development and natural product synthesis can utilize this catalyst as a reliable tool for the construction of complex molecular architectures.

References

Application Notes and Protocols: (1R,2R)-N-Boc-1,2-cyclohexanediamine in Asymmetric Michael Additions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-N-Boc-1,2-cyclohexanediamine is a pivotal chiral building block in asymmetric synthesis. While not typically employed directly as a catalyst, its protected nature allows for selective functionalization, making it an invaluable precursor for a variety of sophisticated organocatalysts and chiral ligands. These subsequent catalysts are highly effective in promoting stereoselective reactions, including the synthetically crucial Michael addition. This document provides detailed application notes and protocols for the use of this compound as a precursor for a bifunctional calix[1]thiourea organocatalyst and its subsequent application in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins.

Application as a Precursor for Chiral Organocatalysts

This compound is an ideal starting material for the synthesis of complex chiral catalysts due to the orthogonal reactivity of its two amine groups. The Boc-protecting group allows for the selective modification of the free amine, after which the Boc group can be cleanly removed to enable further functionalization or to reveal a catalytically active primary amine. A prime example is its use in the synthesis of upper rim-functionalized calix[1]arene-based chiral thiourea catalysts.[2][3] These catalysts leverage the chiral scaffold of the diamine to create a well-defined stereochemical environment for the Michael addition.

Synthesis of a Calix[1]thiourea Organocatalyst from this compound

This section details the synthesis of a calix[1]thiourea organocatalyst where this compound is a key starting material. The synthesis involves the coupling of the mono-Boc-protected diamine with an isothiocyanate-functionalized calix[1]arene, followed by deprotection of the Boc group.[2]

Experimental Protocol: Synthesis of Calix[1]thiourea Catalyst

-

Preparation of Isothiocyanate-Functionalized Calix[1]arene: An amino-functionalized calix[1]arene derivative is first converted to the corresponding isothiocyanate by reaction with phenyl chlorothionocarbonate under alkaline conditions.[2]

-

Coupling Reaction: The isothiocyanate-functionalized calix[1]arene is reacted with this compound in an appropriate solvent (e.g., dichloromethane) at room temperature to form the Boc-protected thiourea derivative.

-

Deprotection: The Boc protecting group is removed by treating the product from the previous step with trifluoroacetic acid (TFA) to yield the final calix[1]thiourea organocatalyst with a free primary amine.[2]

Asymmetric Michael Addition Protocol

The synthesized calix[1]thiourea organocatalyst can be effectively used to catalyze the asymmetric Michael addition of 1,3-dicarbonyl compounds to various nitroolefins.

Experimental Protocol: Michael Addition

A general procedure for the asymmetric Michael addition is as follows:[2]

-

To a solution of the nitroolefin (0.5 mmol) in a mixture of toluene (0.32 mL) and water (0.16 mL), add the calix[1]thiourea organocatalyst (5 mol %).

-

Add acetylacetone (1.0 mmol) to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, the product can be purified by column chromatography on silica gel.

Data Presentation: Asymmetric Michael Addition of Acetylacetone to Nitroolefins

The following table summarizes the results for the asymmetric Michael addition of acetylacetone to various substituted nitroolefins using a calix[1]thiourea catalyst derived from a chiral cyclohexanediamine scaffold.[2]

| Entry | Nitroolefin (Ar) | Yield (%) | ee (%) |

| 1 | C₆H₅ | 99 | 85 |

| 2 | 4-FC₆H₄ | 99 | 94 |

| 3 | 4-ClC₆H₄ | 99 | 92 |

| 4 | 4-BrC₆H₄ | 99 | 89 |

| 5 | 4-MeOC₆H₄ | 90 | 46 |

| 6 | 3-MeOC₆H₄ | 99 | 63 |

| 7 | 2-ClC₆H₄ | 99 | 88 |

| 8 | 2-Naphthyl | 99 | 82 |

Proposed Catalytic Activation

The bifunctional nature of the calix[1]thiourea catalyst is crucial for its activity. The thiourea moiety activates the nitroolefin electrophile through hydrogen bonding, while the amine group of the cyclohexanediamine backbone activates the 1,3-dicarbonyl nucleophile through enamine formation or deprotonation. This dual activation within a chiral environment leads to high enantioselectivity.

Conclusion

This compound is a versatile and highly valuable chiral precursor for the synthesis of efficient organocatalysts for the asymmetric Michael addition. The ability to selectively functionalize the diamine scaffold allows for the creation of tailored catalysts that can achieve high yields and excellent enantioselectivities for a range of substrates. The protocols and data presented herein demonstrate a robust application of this compound in modern asymmetric catalysis, highlighting its importance for researchers in organic synthesis and drug development.

References

- 1. Publis DMO 2016 - Institut de Physique et Chimie des Matériaux de Strasbourg [ipcms.unistra.fr]

- 2. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]

- 3. Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: (1R,2R)-N-Boc-1,2-cyclohexanediamine as a Versatile Precursor for Chiral Ligands

(1R,2R)-N-Boc-1,2-cyclohexanediamine is a pivotal building block in the field of asymmetric catalysis. Its rigid cyclohexane backbone and defined stereochemistry make it an ideal scaffold for the synthesis of a wide array of chiral ligands and organocatalysts. These ligands have demonstrated exceptional efficacy in a variety of stereoselective transformations, which are critical in the synthesis of pharmaceuticals and other fine chemicals.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor to two prominent classes of chiral ligands: Salen-type ligands and Trost-type ligands . Additionally, its application in the synthesis of bifunctional organocatalysts is explored.

Key Applications

Chiral ligands derived from (1R,2R)-1,2-diaminocyclohexane are instrumental in a multitude of asymmetric reactions, including:

-

Epoxidation of unfunctionalized olefins (Jacobsen-Katsuki Epoxidation) : Salen-manganese complexes are highly effective for the enantioselective epoxidation of a wide range of alkenes.

-

Asymmetric Allylic Alkylation (Tsuji-Trost Reaction) : Trost ligands, which are diphosphine ligands, are renowned for their ability to induce high enantioselectivity in palladium-catalyzed allylic alkylation reactions.[1]

-

Michael Additions : Chiral nickel complexes and organocatalysts derived from this diamine have been successfully employed in the asymmetric conjugate addition of various nucleophiles to α,β-unsaturated compounds.

-

Other Asymmetric Transformations : These ligands have also found utility in kinetic resolutions, cyclopropanation, and various other carbon-carbon and carbon-heteroatom bond-forming reactions.

Data Presentation

The following tables summarize the performance of various catalysts derived from (1R,2R)-1,2-diaminocyclohexane in selected asymmetric catalytic reactions.

Table 1: Performance of a Chiral Nickel(II)-Bisdiamine Catalyst in the Asymmetric Michael Addition to Aliphatic Nitroalkenes [2]

| Substrate (Nitroalkene) | Malonate | Yield (%) | ee (%) |

| 1-Nitropropane | Diethyl malonate | 95 | 92 |

| 1-Nitrobutane | Diethyl malonate | 96 | 93 |

| 1-Nitropentane | Diethyl malonate | 94 | 91 |

| 3-Methyl-1-nitrobutane | Diethyl malonate | 92 | 90 |

Table 2: Performance of Bifunctional Organocatalysts in the Michael Addition of Acetylacetone to trans-β-Nitrostyrene [3]

| Catalyst Moiety | Conversion (%) | ee (%) |

| Sulfonamide | up to 85 | up to 35 |

| Amide | up to 93 | up to 41 |

| Arylated Amine | up to 78 | up to 28 |

| Benzylated Amine | up to 88 | up to 33 |

Experimental Protocols

Protocol 1: Synthesis of a Chiral Salen-type Ligand

This protocol describes the synthesis of N,N'-(1R,2R)-(-)-1,2-cyclohexylenebis(2-hydroxyacetophenonylideneimine), a chiral Schiff-base ligand.

Materials:

-

(1R,2R)-(-)-1,2-diaminocyclohexane (This is obtained after deprotection of the Boc group)

-

2-hydroxyacetophenone

-

Absolute ethanol

Procedure: [4]

-

Boc Deprotection: The Boc protecting group of this compound must first be removed. A common method is to dissolve the protected diamine in a solvent like dichloromethane (DCM) or methanol and treat it with an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. The reaction is typically stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are then removed under reduced pressure to yield the diamine salt, which is neutralized with a base (e.g., NaOH solution) and extracted to give the free diamine.

-

To a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.23 mmol) in absolute ethanol (1 mL), add 2-hydroxyacetophenone (2.46 mmol).

-

Reflux the resulting mixture for 36 hours.

-

After cooling to room temperature, add water (5 mL) and stir the mixture for 30 minutes.

-

A yellow precipitate will form. Filter the precipitate, wash it with water, and dry to obtain the chiral Salen-type ligand.

Protocol 2: Synthesis of a Bifunctional Organocatalyst

This protocol outlines a general four-step synthesis of bifunctional, noncovalent organocatalysts based on the (1R,2R)-cyclohexane-1,2-diamine scaffold.[5]

Step 1: Nucleophilic Aromatic Substitution [5]

-

To a solution of (1R,2R)-cyclohexane-1,2-diamine (1.0 equiv.) in anhydrous ethanol, add the corresponding 1-fluoro-2-nitrobenzene derivative (1.0 equiv.) and potassium carbonate (K₂CO₃) (1.1 equiv.).

-

Reflux the resulting mixture for 24 hours.

-

Evaporate the volatiles in vacuo.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the (1R,2R)-N¹-(2-nitrophenyl)cyclohexane-1,2-diamine derivative.

Step 2: Selective Alkylation of the Primary Amino Group [5]

-

Dissolve the product from Step 1 (1.0 equiv.) in acetonitrile at room temperature.

-

Add formaldehyde (37% aqueous solution, 5.0 equiv.) and stir for 15 minutes.

-

Add sodium cyanoborohydride (NaCNBH₃) (2.0 equiv.) and stir for another 15 minutes.

-

Add acetic acid (4.5 equiv.) and stir at room temperature for 2 hours.

-

Add a solution of 2% methanol in dichloromethane and wash the mixture with 1 M aqueous NaOH.

-

Extract the aqueous layer, combine the organic phases, dry, and concentrate to obtain the N¹,N¹-dimethylated product.

Step 3: Reduction of the Aromatic Nitro Group

-

The nitro group is reduced to a primary amine using standard procedures, for example, with tin(II) chloride in ethanol or catalytic hydrogenation.

Step 4: Derivatization of the Primary Aromatic Amino Group [5]

-

The resulting primary aromatic amine can be further derivatized by acylation, sulfonation, reductive alkylation, or arylation to yield the final bifunctional organocatalyst. For example, for acylation:

-

To a solution of the primary aromatic amine (1.0 equiv.) in anhydrous dichloromethane under an argon atmosphere, add the corresponding acyl chloride (1.1 equiv.) and pyridine (1.2 equiv.).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase, filter, and evaporate the solvent. Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the application of ligands derived from this compound.

Caption: General synthesis workflow for chiral Salen and Trost ligands.

References

- 1. Trost ligand - Wikipedia [en.wikipedia.org]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine [mdpi.com]

Application Note and Protocol for the Boc Deprotection of (1R,2R)-N-Boc-1,2-cyclohexanediamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates.[1][2] Its popularity stems from its stability under various conditions and the relative ease of its removal under acidic conditions.[1][3] This application note provides a detailed experimental procedure for the deprotection of (1R,2R)-N-Boc-1,2-cyclohexanediamine to yield the corresponding free diamine, (1R,2R)-1,2-cyclohexanediamine. This chiral diamine is a critical building block in the synthesis of asymmetric catalysts and chiral ligands. The protocol described herein utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM), a common and effective method for Boc deprotection.[1][2]

Key Signaling Pathway/Reaction

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis of the carbamate.[1][4] The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA).[1] This is followed by the departure of a stable tert-butyl carbocation and the formation of a carbamic acid intermediate.[1] The carbamic acid then readily decarboxylates to afford the free amine and carbon dioxide gas.[1]

Caption: Boc deprotection reaction pathway.

Experimental Protocol

This protocol outlines a standard procedure for the acidic deprotection of this compound.

Materials and Reagents

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM). A typical concentration is around 0.1-0.2 M.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common ratio is a 1:1 to 1:4 mixture of DCM to TFA, or using a 20-50% solution of TFA in DCM.[5] The reaction is often accompanied by the evolution of carbon dioxide gas.[1]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.[3][6] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude (1R,2R)-1,2-cyclohexanediamine.

-

Purification (if necessary): The crude product can be further purified by distillation or crystallization if required.

Data Presentation

The following table summarizes typical quantitative data for the Boc deprotection of this compound using the TFA/DCM method.

| Parameter | Value/Range | Citation(s) |

| Starting Material | This compound | [7] |

| Solvent | Dichloromethane (DCM) | [2] |

| Reagent | Trifluoroacetic Acid (TFA) | [1][2] |

| Reagent:Substrate Ratio | Excess TFA (e.g., 20-50% v/v in DCM) | [5] |

| Reaction Temperature | 0 °C to Room Temperature | [5] |

| Reaction Time | 1 - 4 hours | [3][6] |

| Typical Yield | >90% | [3] |

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the Boc deprotection experiment.

Caption: Experimental workflow for Boc deprotection.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine | C11H22N2O2 | CID 1514390 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes: (1R,2R)-N-Boc-1,2-cyclohexanediamine in the Synthesis of Chiral Pharmaceutical Intermediates

Introduction

(1R,2R)-N-Boc-1,2-cyclohexanediamine is a pivotal chiral building block in modern asymmetric synthesis, particularly valued in the pharmaceutical industry. Its rigid cyclohexane backbone and defined stereochemistry make it an excellent scaffold for the creation of chiral ligands and organocatalysts. These catalysts are instrumental in producing enantiomerically pure pharmaceutical intermediates, thereby ensuring the stereospecificity of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key class of pharmaceutical intermediates: chiral γ-nitro carbonyl compounds.

Key Application: Synthesis of Chiral Thiourea Organocatalysts for Asymmetric Michael Additions

A primary application of this compound is in the synthesis of bifunctional thiourea organocatalysts. These catalysts are highly effective in promoting asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. The resulting γ-nitro carbonyl compounds are versatile intermediates for the synthesis of various APIs, including GABA analogues such as (R)-Baclofen and (R)-Rolipram.[1][2]

The overall workflow involves a two-step process:

-

Deprotection of this compound to yield the free diamine.

-

Synthesis of the chiral bis-thiourea organocatalyst by reacting the diamine with an appropriate isothiocyanate.

-

Application of the catalyst in the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroalkene to produce the desired chiral γ-nitro carbonyl intermediate.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield (1R,2R)-1,2-diaminocyclohexane.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Chlorotrimethylsilane (Me3SiCl) or Thionyl chloride (SOCl2)

-

4N Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH2Cl2)

-

Water (deionized)

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

-

To a solution of this compound in anhydrous methanol at 0 °C, add one equivalent of chlorotrimethylsilane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Add water to the mixture.

-

Basify the solution with 4N NaOH to deprotonate the diamine hydrochloride salt.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain (1R,2R)-1,2-diaminocyclohexane as a free base. The product is often used in the next step without further purification.

Protocol 2: Synthesis of Chiral Bis-Thiourea Organocatalyst

This protocol details the synthesis of a C2-symmetric bis-thiourea catalyst from (1R,2R)-1,2-diaminocyclohexane.

Materials:

-

(1R,2R)-1,2-diaminocyclohexane (from Protocol 1)

-

3,5-Bis(trifluoromethyl)phenyl isothiocyanate

-

Tetrahydrofuran (THF), anhydrous

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve (1R,2R)-1,2-diaminocyclohexane (1.0 equivalent) in anhydrous THF.

-

Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (2.1 equivalents) to the solution at room temperature.[3]

-

Stir the mixture at room temperature for 18 hours.[3]

-

After completion of the reaction, evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea catalyst as a white solid.

Protocol 3: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene

This protocol describes the use of the synthesized chiral bis-thiourea organocatalyst in the enantioselective Michael addition to produce a chiral γ-nitro carbonyl compound, a valuable pharmaceutical intermediate.

Materials:

-

Chiral bis-thiourea organocatalyst (from Protocol 2)

-

β-Nitrostyrene

-

Acetylacetone

-

Toluene

-

Water

Procedure:

-

In a reaction vial, dissolve the chiral bis-thiourea organocatalyst (5 mol %) in a mixture of toluene and water (2:1 v/v).[4]

-

Add β-nitrostyrene (1.0 equivalent) to the solution.

-

Add acetylacetone (2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography to obtain the chiral γ-nitro carbonyl adduct.

Data Presentation

Table 1: Asymmetric Michael Addition of Acetylacetone to Various Nitroolefins Catalyzed by a (1R,2R)-Diaminocyclohexane-Derived Thiourea Catalyst.[4]

| Entry | Nitroolefin (Ar) | Time (h) | Yield (%) | ee (%) |

| 1 | C6H5 | 1 | 99 | 94 |

| 2 | 4-MeC6H4 | 1 | 98 | 92 |

| 3 | 4-MeOC6H4 | 1.5 | 99 | 91 |

| 4 | 4-FC6H4 | 1 | 99 | 93 |

| 5 | 4-ClC6H4 | 1 | 99 | 92 |

| 6 | 4-BrC6H4 | 1 | 99 | 93 |

| 7 | 2-ClC6H4 | 2 | 95 | 85 |

| 8 | 2-Thienyl | 2 | 90 | 88 |

Reaction conditions: catalyst (5 mol %), nitroolefin (0.5 mmol), acetylacetone (1 mmol), toluene (0.32 mL) and water (0.16 mL), room temperature.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen [beilstein-journals.org]

- 3. preprints.org [preprints.org]

- 4. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine | MDPI [mdpi.com]

Application Notes and Protocols for Chiral Resolution of Racemic Mixtures Using Cyclohexanediamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in the pharmaceutical, agrochemical, and fine chemical industries. The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting desired therapeutic effects while the other may be inactive or even harmful. Cyclohexanediamine derivatives, particularly the C₂-symmetric trans-1,2-diaminocyclohexane (DACH), have emerged as highly effective and versatile chiral resolving agents for a wide range of racemic compounds, especially carboxylic acids.[1][2]

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic mixtures using cyclohexanediamine derivatives. The primary method discussed is classical resolution via diastereomeric salt formation, a robust and scalable technique.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle of this resolution method lies in the reaction of a racemic mixture (a 1:1 mixture of two enantiomers) with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most notably solubility. This difference in solubility allows for their separation by fractional crystallization.[3][4]

The overall process can be broken down into three key stages:

-

Salt Formation: Reaction of the racemic compound with the chiral resolving agent to form a mixture of two diastereomeric salts.

-

Diastereomer Separation: Selective crystallization of the less soluble diastereomeric salt from a suitable solvent.

-

Liberation of the Enantiomer: Decomposition of the purified diastereomeric salt to isolate the desired enantiomer and recover the resolving agent.

Featured Cyclohexanediamine Resolving Agents

Trans-1,2-diaminocyclohexane (DACH) and its derivatives are widely used as resolving agents due to their rigid chiral backbone and the presence of two basic amino groups that readily form salts with acidic compounds. Both (1R,2R)-(-)-1,2-diaminocyclohexane and (1S,2S)-(+)-1,2-diaminocyclohexane are commercially available and effective for the resolution of a variety of racemic acids.

Data Presentation: Chiral Resolution of Racemic Compounds

The following tables summarize quantitative data from the literature for the chiral resolution of various racemic compounds.

Table 1: Resolution of Racemic trans-1,2-Diaminocyclohexane

| Resolving Agent | Racemic Compound | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Diamine | Reference |

| L-(+)-Tartaric Acid | (±)-trans-1,2-Diaminocyclohexane | Water/Acetic Acid | 99% | ≥99% | [1][5][6] |

| D-(-)-Tartaric Acid | (±)-trans-1,2-Diaminocyclohexane | Water/Acetic Acid | 90% | Not Specified | [1][6] |

| Xylaric Acid | (±)-cyclohexane-1,2-diamine | Methanol | High | >98% | [7] |

Table 2: Resolution of Racemic Carboxylic Acids with Chiral Amines

| Racemic Acid | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Acid | Reference |

| (±)-Mandelic Acid | (1R,2S)-(-)-Ephedrine | Ethanol | High | >95% | [8] |

| (±)-Mandelic Acid | (S)-Proline | Not Specified | Not Specified | 71% (from precipitate) | [9] |

| (±)-trans-2-(N-benzyl)amino-1-cyclohexanol | (S)-Mandelic Acid | Ethyl Acetate/Diethyl Ether | 74% | 99% (for the amino alcohol) | [10] |

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of racemic carboxylic acids using cyclohexanediamine derivatives. It is important to note that optimal conditions (solvent, temperature, stoichiometry) will vary depending on the specific substrates and should be determined empirically.

Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization

This protocol outlines the steps for forming and isolating the less soluble diastereomeric salt.

Materials:

-

Racemic carboxylic acid

-

(1R,2R)-(-)- or (1S,2S)-(+)-1,2-Diaminocyclohexane (0.5-1.0 molar equivalent)

-

Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water)

Procedure:

-

Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a selected hot solvent or solvent mixture.

-

Addition of Resolving Agent: In a separate container, dissolve the chiral cyclohexanediamine derivative (0.5 - 1.0 equivalent) in a small amount of the same solvent. Slowly add this solution to the carboxylic acid solution with constant stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature. If no crystallization occurs, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.

-

Maturation: Once crystallization begins, continue to cool the mixture in an ice bath or refrigerator for a specified period (e.g., 2-24 hours) to maximize the yield of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated diastereomeric salt by vacuum filtration.

-

Washing: Wash the salt with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

Drying: Dry the salt under vacuum.

-

Analysis (Optional): The diastereomeric excess (de) of the salt can be determined by NMR spectroscopy.

Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid

This protocol describes the decomposition of the diastereomeric salt to recover the resolved carboxylic acid.

Materials:

-

Dried diastereomeric salt from Protocol 1

-

Aqueous acid solution (e.g., 1 M HCl)

-

Organic extraction solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)

-

Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

-

Salt Decomposition: Suspend the dried diastereomeric salt in water.

-

Acidification: Add an excess of a strong acid (e.g., 1 M HCl) to the suspension with stirring until the salt is completely dissolved and the solution is acidic (pH 1-2).

-

Extraction: Extract the liberated enantiomerically enriched carboxylic acid into a suitable organic solvent (perform at least three extractions).

-

Washing: Combine the organic extracts and wash with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent.

-

Solvent Removal: Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

Analysis: Determine the enantiomeric excess (ee) of the product by a suitable method, such as chiral HPLC, polarimetry, or NMR spectroscopy using a chiral solvating agent.[4]

Protocol 3: Recovery of the Chiral Resolving Agent

This protocol allows for the recovery and potential reuse of the cyclohexanediamine derivative.

Materials:

-

Aqueous layer from the acid-base extraction (Protocol 2, step 3)

-

Aqueous base solution (e.g., 2 M NaOH)

-

Organic extraction solvent (e.g., dichloromethane)

Procedure:

-

Basification: Take the acidic aqueous layer from Protocol 2, which contains the hydrochloride salt of the cyclohexanediamine. Basify the aqueous layer with a strong base (e.g., 2 M NaOH) until the pH is strongly alkaline (pH > 12).

-

Extraction: Extract the liberated free amine into an organic solvent.

-

Drying and Solvent Removal: Dry the organic extract and remove the solvent to recover the resolving agent.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the underlying principles of chiral resolution using cyclohexanediamine derivatives.

Caption: Experimental workflow for chiral resolution.

Caption: Logical relationship in diastereomeric salt resolution.

Conclusion

Cyclohexanediamine derivatives are powerful and reliable chiral resolving agents, particularly for acidic compounds. The diastereomeric salt formation method is a well-established, efficient, and scalable technique for obtaining enantiomerically pure compounds. The success of the resolution is highly dependent on the selection of the appropriate resolving agent, solvent, and crystallization conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize chiral resolution processes for their specific needs.

References

- 1. chemrj.org [chemrj.org]

- 2. researchgate.net [researchgate.net]

- 3. Semi-continuous and continuous processes for enantiomeric separation - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03668H [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. ias.ac.in [ias.ac.in]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes: (1R,2R)-N-Boc-1,2-cyclohexanediamine in Enantioselective Hydrogenation Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (1R,2R)-N-Boc-1,2-cyclohexanediamine as a precursor for chiral ligands in enantioselective hydrogenation reactions. The focus is on the synthesis of N-tosylated diamine ligands and their application in ruthenium-catalyzed asymmetric hydrogenation of ketones, a key transformation in the synthesis of chiral alcohols for the pharmaceutical and fine chemical industries.

Introduction

This compound is a versatile chiral building block. Following deprotection of the Boc (tert-butyloxycarbonyl) group, the resulting diamine can be readily functionalized to generate a wide array of chiral ligands for asymmetric catalysis. One of the most successful applications is in the preparation of N-sulfonylated diamine ligands, which, when complexed with ruthenium, form highly active and enantioselective catalysts for the hydrogenation of prochiral ketones and imines. These catalysts, often referred to as Noyori-type catalysts, operate through a metal-ligand bifunctional mechanism and are renowned for their high efficiency and selectivity.

Ligand Synthesis from this compound

The synthesis of the active ligand, for instance, N-tosyl-(1R,2R)-1,2-diaminocyclohexane (TsDACH), from this compound involves a two-step sequence: Boc deprotection followed by N-tosylation.

Caption: Synthetic route from this compound to TsDACH.

Asymmetric Hydrogenation of Ketones

Ruthenium complexes of N-tosyl-(1R,2R)-1,2-diaminocyclohexane are highly effective for the enantioselective hydrogenation of a broad range of ketones to the corresponding chiral secondary alcohols. The active catalyst is typically prepared in situ from a ruthenium precursor and the chiral diamine ligand.

Quantitative Data Summary

The following table summarizes representative results for the asymmetric hydrogenation of various ketones using a Ru(II)-TsDACH catalyst system.

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%)[1] | ee (%)[1] |

| 1 | Acetophenone | 1-Phenylethanol | >99 | 98 (R) |

| 2 | 1'-Acetonaphthone | 1-(1-Naphthyl)ethanol | 98 | 97 (R) |

| 3 | 2',3',4',5',6'-Pentafluoroacetophenone | 1-(Pentafluorophenyl)ethanol | >99 | 95 (R) |

| 4 | 1-Indanone | 1-Indanol | 99 | 99 (S) |

| 5 | 1-Tetralone | 1-Tetralol | >99 | 98 (S) |

| 6 | 2,4,4-Trimethyl-2-cyclohexen-1-one | 2,4,4-Trimethyl-2-cyclohexen-1-ol | 95 | 96 (S) |

Experimental Protocols

Protocol 1: Synthesis of (1R,2R)-N-Tosyl-1,2-diaminocyclohexane (TsDACH)

This protocol describes a representative procedure for the synthesis of the chiral ligand from this compound.

Step 1: Boc Deprotection

-

To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add an excess of a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the deprotection by TLC.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting diamine salt can be used directly in the next step or neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent to yield the free diamine.

Step 2: N-Tosylation

-

Dissolve the (1R,2R)-1,2-diaminocyclohexane (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add a base (e.g., triethylamine or potassium carbonate, 2.2 eq).

-

Cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.0-1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (1R,2R)-N-Tosyl-1,2-diaminocyclohexane.

Protocol 2: Asymmetric Hydrogenation of Acetophenone

This protocol details a general procedure for the ruthenium-catalyzed asymmetric hydrogenation of acetophenone as a model substrate.

Materials:

-

[RuCl₂(p-cymene)]₂

-

(1R,2R)-N-Tosyl-1,2-diaminocyclohexane (TsDACH)

-

Acetophenone

-

Anhydrous, degassed isopropanol or ethanol

-

Potassium tert-butoxide (KOtBu)

-

High-pressure autoclave with a magnetic stir bar

Procedure:

-

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mol%) and (1R,2R)-N-Tosyl-1,2-diaminocyclohexane (0.01 mol%) to a Schlenk flask. Add anhydrous, degassed isopropanol to dissolve the components. Stir the mixture at room temperature for 30-60 minutes to form the pre-catalyst.

-

Hydrogenation: In the autoclave, place acetophenone (1.0 eq).

-

Add the freshly prepared catalyst solution.

-

Add a solution of KOtBu in isopropanol (e.g., 0.1 M solution, 2 mol%).

-

Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 8-50 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 30-50 °C) and stir vigorously.

-

Monitor the reaction progress by GC or TLC. The reaction is typically complete within 4-24 hours.

-

Work-up and Analysis: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

-

Quench the reaction by adding a few drops of acetic acid.

-

Determine the conversion by GC analysis of an aliquot of the reaction mixture.

-

The enantiomeric excess (ee) of the product, 1-phenylethanol, can be determined by chiral GC or HPLC after purification by flash chromatography.

Reaction Mechanism and Visualization

The asymmetric hydrogenation of ketones catalyzed by Ru-diamine complexes is proposed to proceed via an outer-sphere mechanism, often referred to as the Noyori mechanism.[2][3] This mechanism involves a metal-ligand bifunctional catalysis where the substrate is not directly coordinated to the metal center but interacts with the ligand.

Caption: Proposed catalytic cycle for Noyori-type asymmetric hydrogenation.

References

- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]